molecular formula C21H23NO2S B11495719 1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one

1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one

Cat. No.: B11495719
M. Wt: 353.5 g/mol
InChI Key: LMSORBLUXQUHIU-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one is a complex organic compound that features a benzofuran moiety and a butylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the butylsulfanyl group and the phenylamino moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-2-yl)ethanol: A related compound with a simpler structure, used in proteomics research.

    N-{2-[(1-Benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide: Another benzofuran derivative with different functional groups and applications.

Uniqueness

1-(1-Benzofuran-2-yl)-3-{[4-(butylsulfanyl)phenyl]amino}propan-1-one is unique due to its combination of a benzofuran ring and a butylsulfanyl-substituted phenyl group. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23NO2S

Molecular Weight

353.5 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-3-(4-butylsulfanylanilino)propan-1-one

InChI

InChI=1S/C21H23NO2S/c1-2-3-14-25-18-10-8-17(9-11-18)22-13-12-19(23)21-15-16-6-4-5-7-20(16)24-21/h4-11,15,22H,2-3,12-14H2,1H3

InChI Key

LMSORBLUXQUHIU-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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